molecular formula C10H8IN3O B13294060 1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one

1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one

Cat. No.: B13294060
M. Wt: 313.09 g/mol
InChI Key: VCYZNVYRWHGSNN-UHFFFAOYSA-N
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Description

1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of an iodine atom on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reaction: The iodinated pyrazole is then coupled with the pyridine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted pyrazoles.

Scientific Research Applications

1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can form halogen bonds with biological molecules, affecting their function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
  • 1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
  • 1-[5-(4-Fluoro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one

Uniqueness

1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This makes the compound more reactive and potentially more effective in various applications, including medicinal chemistry and material science.

Properties

Molecular Formula

C10H8IN3O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[5-(4-iodopyrazol-1-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C10H8IN3O/c1-7(15)10-3-2-9(5-12-10)14-6-8(11)4-13-14/h2-6H,1H3

InChI Key

VCYZNVYRWHGSNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)N2C=C(C=N2)I

Origin of Product

United States

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